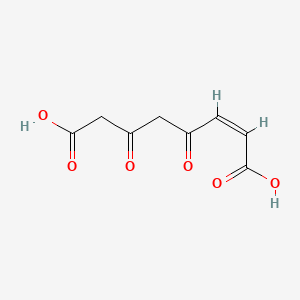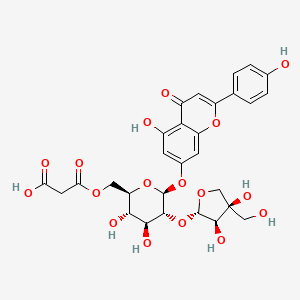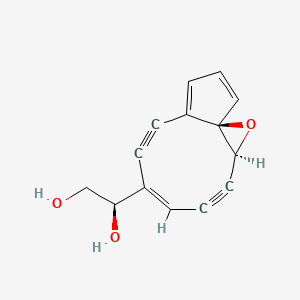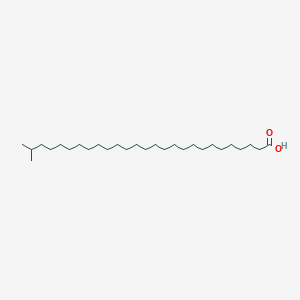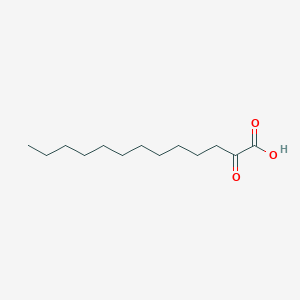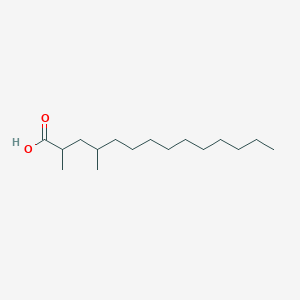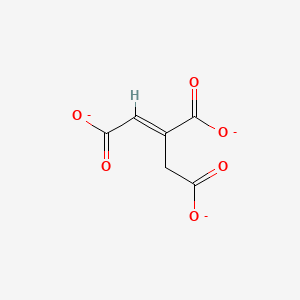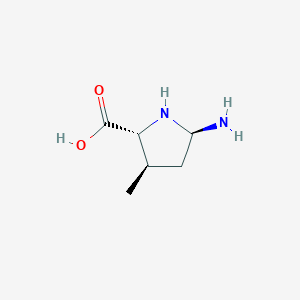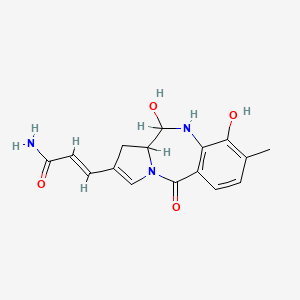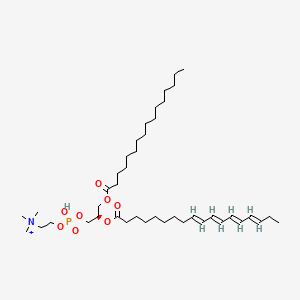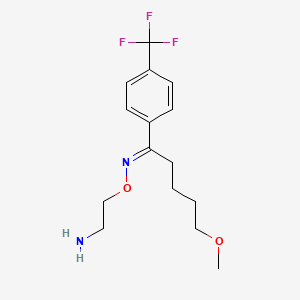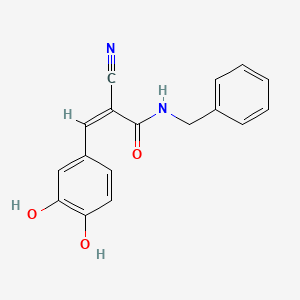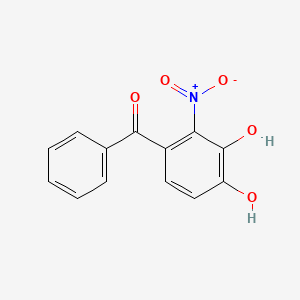
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Overview
Description
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone is a natural product found in Atractylodes with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
- One-Pot Synthesis of Phenylquinoline Derivatives : It has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone by simultaneous double C2/C3 functionalization of quinoline (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
- Electrochemical Synthesis of Benzoxazine Derivatives : The electrogenerated 3,4-quinone from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone reacts with amino alcohols, forming novel 8-amino-1,4-benzoxazine derivatives (Largeron & Fleury, 1998).
Synthesis of Novel Compounds
- Production of Antimicrobial and Antiviral Agents : Synthesized compounds like (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones have been evaluated for antimicrobial and antiviral potential (Sharma et al., 2009).
- Investigation of Chalcone Epoxides Derivatives : Structures of diasteromeric chalcone epoxides derivatives, including [3-(4-nitrophenyl)oxiran-2-yl)(phenyl)]-methanone, were established by spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2014).
Biological and Pharmaceutical Applications
- Synthesis and Evaluation of Antiinflammatory and Antibacterial Agents : Novel pyrazoline and pyridin-4-yl methanone derivatives were synthesized and evaluated for antiinflammatory and antibacterial activity (Ravula et al., 2016).
- Antiestrogenic Activity Studies : Research on dihydronaphthalene isomers revealed potential antiestrogenic activity in rats and mice (Jones et al., 1979).
Structural and Material Sciences
- Characterization of Crystal Structures : Studies on the crystal structures of various derivatives, including (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, have been conducted to understand their molecular arrangement and potential applications (Kuang Xin-mou, 2009).
properties
Product Name |
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone |
|---|---|
Molecular Formula |
C13H9NO5 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(3,4-dihydroxy-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO5/c15-10-7-6-9(11(13(10)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
InChI Key |
ICLKAUQIPVFHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
synonyms |
3,4-dihydroxy-2-nitrobenzophenone BIA 8-176 BIA-8-176 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)
